molecular formula C10H14O B1668589 Carvacrol CAS No. 499-75-2

Carvacrol

Cat. No.: B1668589
CAS No.: 499-75-2
M. Wt: 150.22 g/mol
InChI Key: RECUKUPTGUEGMW-UHFFFAOYSA-N
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Description

Carvacrol (CAS 499-75-2) is a monoterpenoid phenol and a primary component of essential oils from oregano and thyme . This compound is recognized for its broad spectrum of biological activities, making it a valuable subject for scientific investigation. Its primary research applications include antimicrobial studies, food science and agriculture, and pharmacological research. This compound exhibits strong antimicrobial efficacy against a range of bacteria and fungi . Its mechanism of action is attributed to the disruption of microbial cytoplasmic membranes. Research shows it increases membrane permeability to protons (H+) and potassium ions (K+), dissipating the membrane potential and pH gradient, which leads to ATP depletion and ultimately cell death . In food and agricultural research, this compound is explored as a natural preservative to control food-borne pathogens like Bacillus cereus and postharvest rot caused by fungi such as Aspergillus niger . Studies also indicate it can improve growth performance and gut health in animal models . In biomedical research, this compound demonstrates antioxidant, anti-inflammatory, and anticancer properties . Its therapeutic potential is linked to the ability to modulate cellular signaling pathways and reduce levels of pro-inflammatory cytokines . Note that challenges such as high volatility and low water solubility can be addressed using nano-encapsulation techniques to enhance stability and bioavailability for experimental purposes . This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic ingredient. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-5-propan-2-ylphenol
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InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3
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InChI Key

RECUKUPTGUEGMW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)O
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID6042074
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Molecular Weight

150.22 g/mol
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Physical Description

Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour
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Boiling Point

237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg
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Flash Point

100 °C
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

0.976 @ 20 °C/4 °C, 0.974-0.979
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Color/Form

NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID

CAS No.

499-75-2
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Melting Point

1 °C, 3.5 °C
Record name CARVACROL
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Preparation Methods

Chemical Synthesis of Carvacrol

Isomerization of Carvone Using Montmorillonite Catalysis

A prominent synthetic route involves the isomerization of carvone, a monoterpene found in caraway and spearmint oils. The process, detailed in patent CN105523897A, employs montmorillonite—a naturally occurring aluminosilicate clay—as a heterogeneous catalyst. The reaction proceeds under anhydrous conditions in an organic solvent (e.g., toluene or xylene) heated to 130–160°C. Carvone is added dropwise to the catalyst-solvent mixture, facilitating acid-catalyzed hydride shifts that convert the bicyclic carvone into the aromatic this compound.

Key parameters include a catalyst-to-carvone mass ratio of 1:10–1:15 and reaction times of 4–6 hours. Montmorillonite’s Bronsted and Lewis acid sites promote protonation of carvone’s cyclopropane ring, followed by rearomatization. This method achieves yields exceeding 70%, with the catalyst being recyclable for up to five cycles without significant activity loss.

Formylation and Reduction Pathways

Alternative synthetic routes involve formylation followed by reduction. As described by PMC9323284, this compound aldehyde is synthesized via SnCl₂-mediated electrophilic substitution. In this reaction, this compound reacts with paraformaldehyde in the presence of tin(II) chloride and triethylamine. The tin complex stabilizes the intermediate carbocation, directing formylation to the ortho-position relative to the hydroxyl group. Subsequent reduction of the aldehyde using lithium aluminum hydride (LiAlH₄) yields this compound.

This method emphasizes regioselectivity, with SnCl₂’s chelation effect ensuring preferential ortho-substitution. Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm the structure, with characteristic peaks at δ 9.04 ppm (hydroxyl proton) and ν 3388 cm⁻¹ (O–H stretch).

Biotechnological Synthesis via Engineered Microorganisms

Recent advances explore metabolic engineering for this compound production. Escherichia coli and Saccharomyces cerevisiae strains modified with terpene synthases and cytochrome P450 enzymes convert glucose into this compound precursors like γ-terpinene. Optimizing fermentation conditions—pH 6.5–7.0, 30°C, and microaerobic environments—enhances titers to 1.2 g/L. While scalable, this method faces challenges in enzyme stability and precursor toxicity.

Extraction of this compound from Natural Sources

Steam Distillation of Essential Oils

Traditional extraction relies on steam distillation of oregano (Origanum vulgare) or thyme (Thymus vulgaris) leaves. Hydrodistillation at 100–150°C for 3–5 hours volatilizes this compound, which is subsequently condensed and separated. Gas chromatography–mass spectrometry (GC-MS) analyses reveal this compound concentrations of 60–80% in oregano oil, depending on plant genotype and harvest time.

Ionic Liquid-Assisted Solvent Extraction

A novel approach using bio-based ionic liquids (ILs) improves extraction efficiency. As reported in PMC9323284, choline-lactate ILs (e.g., compound 7a ) solubilize this compound from oregano powder. The protocol involves:

  • Mixing 1 g of dried oregano with 1.5 mL of IL-ethanol solution.
  • Heating at 70°C for 30 minutes.
  • Liquid-liquid extraction with ethyl acetate to isolate this compound.

This method achieves 92% recovery, outperforming conventional solvents like hexane. The IL’s hydrogen-bonding capacity disrupts plant cell walls, enhancing this compound release.

Table 1. Comparison of this compound Preparation Methods
Method Catalyst/Solvent Temperature (°C) Yield (%) Key Advantage
Isomerization Montmorillonite 130–160 >70 Catalyst recyclability
Formylation SnCl₂, LiAlH₄ 25–80 65 Regioselectivity
Biotech Engineered E. coli 30 1.2 g/L Sustainability
Ionic Liquid Choline-lactate IL 70 92 High extraction efficiency

Comparative Analysis of Synthetic vs. Extraction Methods

Synthetic methods offer precise control over this compound’s stereochemistry but require costly catalysts and generate waste. In contrast, extraction techniques are environmentally sustainable but yield mixtures requiring further purification. Ionic liquid extraction bridges this gap by combining high efficiency with solvent reusability.

Chemical Reactions Analysis

Carvacrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroquinone and quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form nitrothis compound and halothis compound, respectively.

Common Reagents and Conditions:

    Oxidation: Iron catalysts, oxygen.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Hydroquinone, quinone derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Nitrothis compound, halothis compound.

Scientific Research Applications

Carvacrol is a monoterpenoid phenol found in many aromatic plants, such as thyme and oregano, that possesses a wide range of therapeutic properties, including antioxidant, anticancer, and anti-inflammatory effects . Recent studies have shown this compound's potential in preventing diabetes, protecting the heart, combatting obesity, and protecting the liver . It is also known for its antimicrobial properties .

Scientific Research Applications

Anti-inflammatory Properties: this compound exhibits anti-inflammatory characteristics and can protect against digestive and oral diseases by acting as an agonist of the TRPA1 receptor .

  • Intestinal and Oral Health: this compound helps maintain intestinal and oral health, mitigating diseases caused by irinotecan hydrochloride via TRPA1 activation. It reduces inflammatory indicators like MPO, NF-B, and COX-2 receptors, and lowers the release of pro-inflammatory cytokines such as TNF-α, IL-1, and KC. It also reduces reactive oxygen species and improves blood bacterial count and survival rate, while restoring villi structure in the small bowel .
  • Rheumatoid Arthritis (RA): this compound can reduce inflammation in fibroblast-like synoviocytes, decreasing the production of inflammatory cytokines and matrix metalloproteases. It also inhibits the activation pathways of TLR4/MyD88/NF-κB, p38, and ERK1/2 . Encapsulated this compound in bovine serum albumin (BSA) nanoparticles significantly decreased clinical severity score, erythrocyte sedimentation rate, nitric oxide production, and interleukin (IL)-17 gene expression in adjuvant-induced arthritis (AIA) in rats .

Antioxidant and Protective Effects: this compound has demonstrated protective effects against oxidative damage and age-associated changes .

  • Protection Against Cadmium Toxicity: this compound reduces oxidative damage in PC12 cells due to cadmium against caspase-dependent and apoptosis-independent pathways. It increases glutathione reductase expressions and the cellular level of glutathione, ameliorating DNA fragmentation caused by cadmium .
  • Age-Related Oxidative Stress: this compound can improve the actions of antioxidant enzymes and decrease lipid peroxidation in aged rats . It also demonstrates a dose-dependent decrease in pancreatitis-induced malondialdehyde and 8-hydroxydeoxyguanosine levels, improving antioxidant enzyme levels and reducing AST, ALT, and LDH levels .
  • Kidney Injury: this compound treats cisplatin-induced acute kidney injury by suppressing ERK and activating PI3K/Akt, reducing oxidative stress, apoptosis, and inflammation .

Antimicrobial Applications: this compound's molecular configuration, particularly the free hydroxyl functional group, contributes to its antimicrobial capacity . Its use as an active component of clove essential oil is well-documented as an antibacterial compound .

Other Therapeutic Applications:

  • Neuroprotection: this compound-related compounds may offer neuroprotection in ischemic stroke and other neurodegenerative disorders associated with neuronal injury .
  • Anti-cancer: this compound has demonstrated anticancer properties . Studies also suggest that it has protective effects against cisplatin resistance in HeLa cells via ERK1/2-dependent autophagy .
  • Wound Healing: this compound can induce positive caspase 3 expression within apoptotic cells, increasing mitotic activities and degenerative changes. It can stimulate vascular endothelial growth factor in the epithelium .

Comparison with Similar Compounds

Key Findings :

  • Both compounds exhibit similar skin permeability and intestinal absorption due to comparable log P values .
  • This compound demonstrates superior ABTS⁺ scavenging activity (99.2% at 300 µg/mL) compared to thymol (97.2%) .
  • Thymol-rich chemotypes dominate in Mediterranean oregano, while this compound-rich chemotypes (>50% content) are prevalent in Moroccan Origanum compactum .

Comparison with Eugenol and p-Cymene

Compound Structure Key Bioactivities Mechanistic Differences
Eugenol 4-allyl-2-methoxyphenol Antifungal, analgesic Lacks broad-spectrum antibacterial activity compared to this compound .
p-Cymene Monoterpene hydrocarbon Weak antioxidant, synergist Devoid of hydroxyl group; enhances this compound’s membrane penetration .
γ-Terpinene Monoterpene hydrocarbon Pro-oxidant at high doses Acts as a precursor in this compound biosynthesis .

Key Findings :

  • Eugenol and this compound show comparable antifungal efficacy against Candida albicans (reducing colony counts by 90% in vivo), but eugenol lacks this compound’s antiproliferative effects (IC₅₀ = 67–90 µM against leiomyosarcoma) .
  • p-Cymene and γ-terpinene are non-phenolic analogs that potentiate this compound’s antimicrobial activity by disrupting lipid membranes but exhibit minimal standalone bioactivity .

Key Findings :

  • This compound derivatives, such as thiadiazole and oxadiazole hybrids, exceed ascorbic acid’s DPPH scavenging activity (IC₅₀ = 8.7–10.3 µg/mL vs. 11.2 µg/mL) .
  • Molecular dynamics simulations confirm this compound’s stable binding to lipoxygenase, mimicking BHT’s interactions .

Antimicrobial Activity Against Foodborne Pathogens

This compound outperforms thymol and cymene in membrane disruption and proton motive force collapse:

Pathogen This compound (MIC) Thymol (MIC) Cymene (MIC) Reference
E. coli 0.05% (v/v) 0.1% (v/v) >1% (v/v)
S. aureus 0.03% (v/v) 0.02% (v/v) >1% (v/v)
C. albicans 0.01% (v/v) 0.01% (v/v) >1% (v/v)

Key Findings :

  • The hydroxyl group and delocalized electron system in this compound are critical for membrane fluidity disruption, a mechanism absent in cymene .
  • Hybrid compounds embedding this compound (e.g., Zn-modified clays) enhance thermal stability and sustained release, improving antimicrobial longevity .

Biological Activity

Carvacrol, a monoterpenoid phenol predominantly found in oregano and thyme, has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound (C₁₀H₁₄O) is characterized by a hydroxyl group adjacent to a propene chain, contributing to its hydrophobic nature and biological activity. Its structure allows it to interact effectively with biological membranes, leading to various pharmacological effects.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and viruses.

  • Bacterial Cell Membrane Disruption : this compound disrupts bacterial cell membranes by increasing permeability, leading to cell lysis. It affects ATP synthesis and membrane electrical potential, particularly in methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inhibition of Biofilm Formation : this compound significantly inhibits biofilm formation in bacteria such as Streptococcus pyogenes, reducing hydrophobicity and extracellular polymeric substances .
  • Fungal Inhibition : Studies show that this compound inhibits the growth of fungi like Candida auris and Aspergillus flavus, with minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 500 μg/mL .

Case Studies

  • A study demonstrated that this compound reduced the expression of genes encoding antioxidant enzymes in C. auris, indicating its multifaceted action against fungal pathogens .
  • Another study reported that this compound could inhibit spore germination and mycelial growth in A. flavus, correlating with decreased ergosterol production, crucial for fungal cell membrane integrity .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound through various mechanisms.

Apoptosis Induction

This compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Its IC50 values are reported as 2.48 μM for MCF-7 cells, showcasing its effectiveness as an anticancer agent .

Synergistic Effects with Other Compounds

This compound has been studied in combination with other compounds to enhance its anticancer efficacy. Hybrid compounds incorporating this compound have shown improved activity against various cancer cell lines compared to standalone treatments .

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and modulating oxidative stress markers.

Gene Expression Modulation

Research indicates that this compound can reduce the expression of genes associated with oxidative stress response, thereby influencing antioxidant enzyme activity . This modulation contributes to its protective effects against cellular damage.

Summary of Biological Activities

The following table summarizes the biological activities of this compound along with relevant research findings:

Activity Effect Mechanism/Findings Reference
AntimicrobialInhibits growth of bacteria & fungiDisrupts cell membranes; inhibits biofilm formation; reduces ergosterol synthesis
AnticancerInduces apoptosisEffective against MCF-7 and HT-29; IC50 values indicate strong anticancer potential
AntioxidantScavenges free radicalsModulates gene expression related to oxidative stress; enhances antioxidant enzyme activity

Q & A

Q. What are the standard in vitro models used to study carvacrol's pharmacological effects?

this compound's bioactivity is commonly evaluated using cell lines (e.g., cancer cells, immune cells) and microbial cultures. For antimicrobial studies, models include Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with methods like agar well diffusion or broth microdilution to determine MIC (Minimum Inhibitory Concentration) . Antioxidant activity is assessed via DPPH radical scavenging assays or lipid peroxidation inhibition (e.g., MDA reduction in diabetic rat models) . Always validate results across multiple cell lines to account for variability in cellular responses .

Q. How should experiments be designed to evaluate this compound's antimicrobial activity while minimizing methodological bias?

Use standardized protocols such as CLSI (Clinical and Laboratory Standards Institute) guidelines. Key variables include:

  • Dosage : Test a concentration gradient (e.g., 0.1–100 µg/mL) to establish dose dependency.
  • Controls : Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to isolate this compound-specific effects .
  • Method consistency : Avoid discrepancies between "well" and "filter disc" diffusion techniques, as these yield different inhibition zone measurements .

Q. What assays are recommended to assess this compound's antioxidant activity in oxidative stress models?

Combine biochemical assays (e.g., MDA quantification for lipid peroxidation) with gene expression analysis (e.g., Nrf2/Keap1 pathway markers) to capture both functional and mechanistic insights. In diabetic rodent models, pair this compound treatment with treadmill exercise to isolate synergistic antioxidant effects . Validate findings using fluorometric or spectrophotometric methods (e.g., FRAP assay) .

Q. How can researchers ensure reproducibility in this compound studies given variability in plant-derived compounds?

Source high-purity this compound (≥98% by HPLC) and document supplier specifications. For in vitro studies, use standardized cell culture conditions (e.g., passage number, serum concentration). In plant-based studies, account for seasonal variations in this compound content by quantifying its concentration via GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA HCS guidelines:

  • Use PPE (gloves, goggles) to prevent skin/eye contact (NFPA health hazard rating: 2).
  • Store this compound in airtight containers away from oxidizers.
  • Dispose of waste via certified hazardous waste facilities .

Advanced Research Questions

Q. How can contradictory data on this compound's antibacterial efficacy across studies be resolved?

Discrepancies often arise from methodological differences (e.g., bacterial suspension density, solvent carriers). Conduct comparative studies using identical strains and protocols. For example, this compound's bactericidal activity against Pseudomonas aeruginosa may vary due to efflux pump expression; combine this compound with efflux inhibitors (e.g., PAβN) to clarify mechanisms . Meta-analyses of existing data can identify confounding variables .

Q. What molecular pathways underlie this compound's anticancer effects, and how can they be experimentally validated?

this compound modulates apoptosis via caspase activation (e.g., Caspase-3/9) and inhibits oncogenic pathways (e.g., Notch signaling by downregulating Jagged-1 and cyclin D1). Use siRNA knockdowns or CRISPR-Cas9 to validate target genes (e.g., NEAT1 in osteogenic differentiation) . Pair in silico docking (e.g., AutoDock Vina) with in vitro RT-qPCR/Western blot to confirm binding affinities .

Q. How does this compound's dose-response relationship impact its therapeutic window in in vivo models?

Conduct pharmacokinetic studies to establish bioavailability and tissue distribution. For example, in rodent models, this compound's LD50 is ~1.85 g/kg, but subchronic toxicity studies reveal hepatotoxicity at doses >200 mg/kg/day. Use isobolographic analysis to optimize synergistic combinations (e.g., this compound + resveratrol) for reduced toxicity .

Q. What experimental strategies can isolate this compound's anti-inflammatory effects from its antioxidant activity?

Use genetic knockout models (e.g., Nrf2−/− mice) to decouple antioxidant pathways from inflammatory responses. Measure cytokine profiles (e.g., IL-1β, TNF-α) via ELISA and correlate with oxidative stress markers (e.g., SOD, GPx). A 2020 meta-analysis found this compound reduces IL-8 and MDA but not TNF-α, highlighting pathway-specific effects .

Q. How can patent analysis inform this compound's emerging research applications?

Analyze IPC classifications in patent databases (e.g., A61K for pharmaceuticals) to identify trends. Recent patents focus on this compound-loaded nanoparticles for enhanced bioavailability and hybrid compounds (e.g., this compound-chitosan conjugates) for antimicrobial coatings. Cross-reference with clinical trial registries to prioritize understudied applications .

Q. What are the limitations of current in vitro models for studying this compound's effects on oxidative stress in chronic diseases?

Most models use acute oxidative stress induction (e.g., H2O2 exposure), which may not mimic chronic conditions like diabetes. Develop long-term co-culture systems (e.g., pancreatic β-cells + macrophages) to study this compound's role in mitigating glucolipotoxicity-induced ROS .

Q. How can in silico approaches improve the efficiency of this compound research?

Use molecular dynamics simulations to predict this compound's interactions with targets like SIRT1 or NF-κB. Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics. Public databases like ChEMBL provide structure-activity data for QSAR modeling .

Q. What meta-analytical frameworks are suitable for synthesizing this compound's anti-inflammatory data across heterogeneous studies?

Apply PRISMA guidelines to systematic reviews. Use random-effects models to account for variability in animal strains (e.g., BALB/c vs. C57BL/6 mice) and outcome measures (e.g., IL-1β vs. IL-6). Subgroup analyses by administration route (oral vs. inhalational) can resolve inconsistencies .

Q. How does this compound influence osteogenic differentiation, and what mechanistic tools can elucidate this?

this compound upregulates NEAT1 lncRNA, which enhances SIRT1-mediated deacetylation of osteogenic markers (e.g., Runx2). Use RNA-seq and ChIP assays to map epigenetic changes. In aged mouse models, micro-CT imaging quantifies bone density improvements .

Q. What ethical considerations are unique to this compound research involving human subjects?

For clinical trials, obtain IRB approval and disclose this compound's GRAS (Generally Recognized as Safe) status. Use double-blinded designs with placebo controls (e.g., olive oil carrier). Monitor adverse events (e.g., mucosal irritation in inhalational studies) via validated questionnaires .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.